molecular formula C7H14N2 B086097 1-Allylpiperazine CAS No. 13961-36-9

1-Allylpiperazine

Cat. No. B086097
CAS RN: 13961-36-9
M. Wt: 126.2 g/mol
InChI Key: ZWAQJGHGPPDZSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioconvergent synthesis of 1-allylpiperazine derivatives demonstrates its importance in producing intermediates for pharmaceutical applications. For example, Janetka et al. (2003) outlined a high-yield synthesis process of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, showcasing the efficiency and scalability of methods for producing this compound without the need for chromatography (Janetka et al., 2003). Additionally, Zaidi et al. (2021) discussed the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones, contributing to the development of potential antimicrobial agents (Zaidi et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of related compounds like 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine has been elucidated through X-ray diffraction, providing insights into the stereospecificity and conformational preferences of these molecules, which are crucial for understanding the behavior and reactivity of 1-allylpiperazine derivatives (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

1-Allylpiperazine undergoes various chemical reactions, highlighting its reactivity and versatility as a chemical intermediate. Lever et al. (2012) synthesized N-1-allyl-N´-4-phenethylpiperazine analogs, exploring their sigma receptor binding affinities, which is essential for developing new pharmaceuticals (Lever et al., 2012). This demonstrates the compound's utility in medicinal chemistry and drug development.

Physical Properties Analysis

The study of 1-Allylpiperazine's physical properties, such as its phase behavior, solubility, and stability, is crucial for its application in various chemical and pharmaceutical processes. However, specific studies focusing solely on the physical properties of 1-Allylpiperazine were not identified in this search, indicating a potential area for further research.

Chemical Properties Analysis

Understanding the chemical properties of 1-Allylpiperazine, including its reactivity under different conditions, its interaction with other chemical entities, and its role in catalytic processes, is essential for harnessing its full potential in scientific research and application. The reactions it undergoes, such as with allyl bromide and triethylamine to create novel compounds, underscore its chemical versatility and reactivity (Zaidi et al., 2021).

Scientific Research Applications

  • Antimicrobial Agents : Novel derivatives of 1-Allylpiperazine, specifically 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones, have been synthesized and shown to exhibit potent antimicrobial activities, potentially more effective than conventional medicines (Zaidi et al., 2021).

  • Treatment of Chagas Disease : A BODIPY-based fluorescent probe derived from 1-Allylpiperazine has been developed for tracking the biodistribution of a new anti-Chagas agent. This probe helps in determining administration routes and regimens for treating Chagas disease (Rodríguez et al., 2017).

  • Neuroprotection and Parkinson's Disease : A diketopiperazine, Cyclo-L-glycyl-L-2-allylproline (NNZ-2591), derived from 1-Allylpiperazine, has shown neuroprotective and neurotrophic actions in a rat model of Parkinson's disease (Krishnamurthi et al., 2009).

  • Sigma Receptor Studies : N-1-allyl-N´-4-phenethylpiperazine analogs have been synthesized and studied for their affinities to σ(1) and σ(2) receptors, showing potential for imaging studies in neurology, psychiatry, and oncology (Lever et al., 2012).

  • Mycotoxin Analysis : 1-Allylpiperazine has been used as a functional monomer in molecularly imprinted polymers for the clean-up and preconcentration of mycotoxins from cereal and swine feed sample extracts (Urraca et al., 2006).

  • HIV-1 Inhibition : Bisheteroarylpiperazines, including compounds derived from 1-Allylpiperazine, have been identified as potent inhibitors of HIV-1 reverse transcriptase and shown effectiveness against various HIV-1 strains (Dueweke et al., 1993; Chong et al., 1994).

  • DNA Interaction and Cytotoxic Effects : Water-soluble silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units have been studied for their DNA binding, topoisomerase inhibitory, and cytotoxic effects, indicating potential as anticancer drugs (Baş et al., 2019).

  • Delta-Opioid Receptor Ligands : Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate in the synthesis of delta-opioid receptor ligands, demonstrates its importance in the development of therapeutic agents (Janetka et al., 2003).

  • Antileishmanial Activity : A series of 1,4-diarylpiperazines, including derivatives of 1-Allylpiperazine, have shown significant antileishmanial activity and DNA binding affinity, making them promising candidates for treating Leishmaniasis (Mayence et al., 2004).

  • Memory Impairment Prevention : NNZ-2591, a diketopiperazine derivative, has been found effective in preventing scopolamine-induced acute memory impairment in adult rats, highlighting its potential in memory-related disorders (Guan et al., 2010).

Safety And Hazards

1-Allylpiperazine is classified as a flammable liquid and vapor . It can cause severe skin burns and eye damage . It is harmful if inhaled and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAQJGHGPPDZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355566
Record name 1-Allylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylpiperazine

CAS RN

13961-36-9
Record name 1-Allylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2,2-trifluoro-1-piperazin-1-yl-ethanone (515 mg, 2.83 mmol) in dry CH3CN (6 mL) was added allyl bromide (0.32 mL, 3.7 mmol) and powdered potassium carbonate (0.78 g, 5.65 mmol) and the mixture stirred overnight. The reaction was concentrated under reduced pressure, diluted with CH2Cl2 (30 mL) and water (30 mL) and the aqueous layer extracted with CH2Cl2 (2×20 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the crude di-protected piperazine (0.554 g) which was used without further purification in the next reaction.
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Kafka, J Čermák, T Novák, F Pudil… - Collection of …, 1985 - cccc.uochb.cas.cz
The paper describes synthesis of 1,4-diallylpiperazine (I), 1-allylpiperazine (III), 1-propylpiperazine (IV), 1-(1-piperazinyl)-2-propanol (V), 3-(1-piperazinyl)-1-propanol (VI), 1-allyl-4-…
Number of citations: 7 cccc.uochb.cas.cz
MF Correa, ÁJR Barbosa, LB Teixeira… - Frontiers in …, 2017 - frontiersin.org
… A similar approach was applied to prepare the commercially unavailable 1-allylpiperazine 5 (Supplementary Figure S1) with 40% yield. The 1-methyl and 1-phenyl piperazines are …
Number of citations: 23 www.frontiersin.org
SA Ali, SZ Ahmed, EZ Hamad - Journal of applied polymer …, 1996 - Wiley Online Library
… dried (Na2S04), and to the concentrated solution 15 cm3 of ethyl formate was added and kept at 50C for 5 h to convert any piperazine to its diformyl derivative (13) and 1-allylpiperazine …
Number of citations: 46 onlinelibrary.wiley.com
MF Correa, MT Varela, AM Balbino… - Chemical Biology & …, 2017 - Wiley Online Library
… This procedure was also applied to prepare the non-commercially available 1-allylpiperazine. Interestingly, the yields were quite variable through several runs, and considerable …
Number of citations: 13 onlinelibrary.wiley.com
JL Urraca, MD Marazuela, ER Merino… - … of Chromatography A, 2006 - Elsevier
… The polymer material prepared with 1-allylpiperazine (1-ALPP) as functional monomer, trimethyl trimethacrylate (TRIM) as cross-linker and acetonitrile as porogen (in a 1:4:20 molar …
Number of citations: 129 www.sciencedirect.com
JL Urraca, MD Marazuela… - Analytical and bioanalytical …, 2006 - Springer
… A molecularly imprinted polymer prepared using 1-allylpiperazine (1-ALPP) as the functional monomer, trimethyltrimethacrylate (TRIM) as the crosslinker and the zearalenone (ZON)-…
Number of citations: 80 link.springer.com
T Sergeyeva, D Yarynka, L Dubey, I Dubey, E Piletska… - Sensors, 2020 - mdpi.com
… the zearalenone-specific MIP membranes synthesised in situ using “dummy template”-based approach with cyclododecyl 2, 4-dihydroxybenzoate as the template and 1-allylpiperazine …
Number of citations: 30 www.mdpi.com
JL Urraca, MC Carbajo, MJ Torralvo… - Biosensors and …, 2008 - Elsevier
… The MIPs are photochemically prepared from 2-(diethylamino)ethyl methacrylate (2-DAEM), 4-vinylpyridine (VIPY), 2-hydroxyethyl methacrylate (HEMA) or 1-allylpiperazine (1-ALPP) …
Number of citations: 73 www.sciencedirect.com
E Benito-Peña, V González-Vallejo, A Rico-Yuste… - Food Chemistry, 2016 - Elsevier
This paper describes the synthesis of novel molecularly imprinted hydrogels (MIHs) for the natural antioxidant ferulic acid (FA), and their application as packaging materials to prevent …
Number of citations: 47 www.sciencedirect.com
R Dahlbom, A Misiorny - Acta chem. scand, 1961 - actachemscand.org
… 1-Allylpiperazine was prepared in 35 % yield from allylchloride and piperazine hexahydrate following the method for preparation of 1-benzylpiperazine given by Baltzly et cã.3; bp 62 —…
Number of citations: 9 actachemscand.org

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